N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
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Description
N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound with potential interest in various fields of chemistry and pharmacology. Its structure suggests a complex interplay of functional groups that could afford it unique physical, chemical, and possibly biological properties.
Synthesis Analysis
The synthesis of compounds related to N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves multiple steps, starting from basic aromatic units to the final complex molecules. Such processes might include condensation reactions, acetylation, and cyclization steps to introduce the pyridazinyl and methoxyphenyl groups onto the naphthyl backbone (Rady & Barsy, 2006).
Molecular Structure Analysis
Molecular structure studies reveal the orientation of substituents around the naphthalene ring and the overall conformation of these molecules. For instance, compounds with similar structural motifs have been found to have their naphthalene rings planar, with substituents like methoxy groups being staggered, leading to specific molecular conformations (Tinant, Declercq, Poupaert, Yous, & Lesieur, 1994).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures to N-[2-(4-methoxyphenyl)ethyl]-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide often involve interactions with nucleophiles and electrophiles due to the presence of acetamide and oxo groups. These reactions can lead to the formation of heterocyclic compounds and other derivatives, expanding the chemical diversity and utility of the base compound (Agarwal & Mital, 1976).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and for potential applications in material science. Crystallography studies provide insight into the arrangement of molecules in the solid state and the types of interactions that stabilize these structures (Kaur et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for potential pharmacological applications. Studies on related compounds have shown a range of activities, from anticancer properties to enzyme inhibition, highlighting the importance of functional groups in determining activity (Almansour et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-31-20-11-9-18(10-12-20)15-16-26-24(29)17-28-25(30)14-13-23(27-28)22-8-4-6-19-5-2-3-7-21(19)22/h2-14H,15-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKMHOKZCMSYHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide |
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